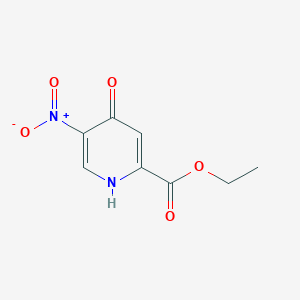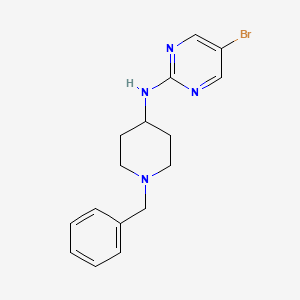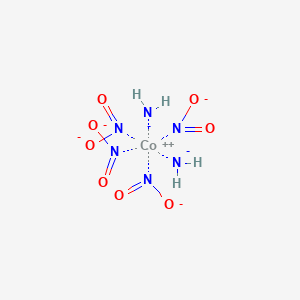
Erdmann's salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Erdmann’s salt, also known as ammonium tetranitratocobaltate(III), is a coordination compound with the formula ( \text{NH}_4[\text{Co}(\text{NO}_2)_4(\text{NH}_3)_2] ). It was first described by Otto Linné Erdmann in 1866. This compound is notable for its vibrant yellow color and its use in various chemical applications, particularly in the crystallization of illicit drugs for identification purposes .
準備方法
Synthetic Routes and Reaction Conditions
Erdmann’s salt can be synthesized through the reaction of cobalt(II) salts with sodium nitrite and ammonium chloride in an aqueous solution. The reaction involves the oxidation of cobalt(II) to cobalt(III) in the presence of ammonia and nitrite ions. The general reaction is as follows:
[ \text{Co}^{2+} + 4\text{NO}_2^- + 2\text{NH}_3 + \text{NH}_4^+ \rightarrow \text{NH}_4[\text{Co}(\text{NO}_2)_4(\text{NH}_3)_2] ]
The reaction mixture is typically heated to facilitate the formation of the complex .
Industrial Production Methods
While Erdmann’s salt is primarily synthesized in laboratory settings for research purposes, industrial production methods would likely involve similar aqueous reactions with careful control of temperature and reactant concentrations to ensure high yields and purity .
化学反応の分析
Types of Reactions
Erdmann’s salt undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The cobalt center in Erdmann’s salt can participate in redox reactions, altering its oxidation state.
Substitution Reactions: Ligands in the coordination sphere of cobalt can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with Erdmann’s salt include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. Substitution reactions often involve ligands such as chloride ions or other amines .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of nitrite ligands with chloride ions would yield a different cobalt complex .
科学的研究の応用
Erdmann’s salt has several scientific research applications:
Biology: While not directly used in biological systems, its derivatives can be studied for potential biological activity.
Medicine: Erdmann’s salt itself is not used in medicine, but its ability to form stable complexes with various ligands makes it a subject of interest in medicinal chemistry.
作用機序
The mechanism by which Erdmann’s salt exerts its effects is primarily through its ability to form stable coordination complexes. The cobalt center can coordinate with various ligands, altering the chemical properties of the resulting complex. This ability to form stable complexes is utilized in crystallization processes and in the synthesis of other coordination compounds .
類似化合物との比較
Similar Compounds
Fischer’s salt: ( \text{K}_3[\text{Co}(\text{NO}_2)_6] )
Jørgensen’s salt: ( \text{NH}_4[\text{Co}(\text{NO}_2)_4(\text{NH}_3)_2] )
Uniqueness
Erdmann’s salt is unique due to its specific ligand arrangement and its historical significance as one of the early cobalt coordination compounds. Its ability to form stable complexes with a variety of ligands makes it particularly useful in crystallographic studies and in the identification of illicit drugs .
特性
CAS番号 |
14285-97-3 |
|---|---|
分子式 |
CoH4N6O8-4 |
分子量 |
275.00 g/mol |
IUPAC名 |
azanide;cobalt(2+);tetranitrite |
InChI |
InChI=1S/Co.4HNO2.2H2N/c;4*2-1-3;;/h;4*(H,2,3);2*1H2/q+2;;;;;2*-1/p-4 |
InChIキー |
TWALRKRJQBCJOW-UHFFFAOYSA-J |
正規SMILES |
[NH2-].[NH2-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[Co+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Chlorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14163474.png)
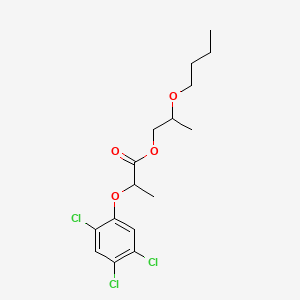
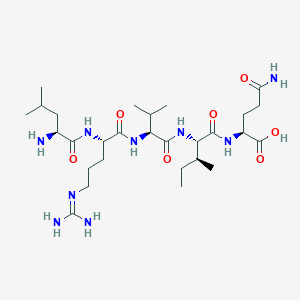
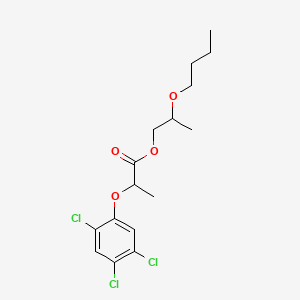
![N-[3-(dimethylamino)propyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B14163499.png)
![2-Chloro-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B14163504.png)
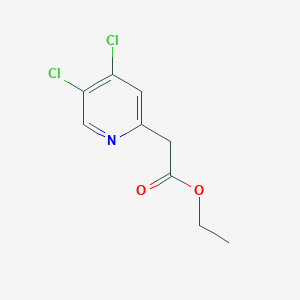
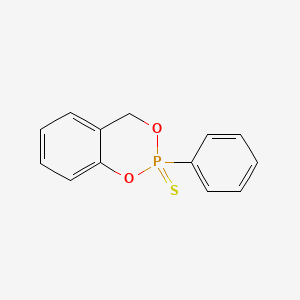
![2-[[3-(4-propan-2-yloxyphenyl)propanoylamino]carbamoyl]benzoic Acid](/img/structure/B14163521.png)

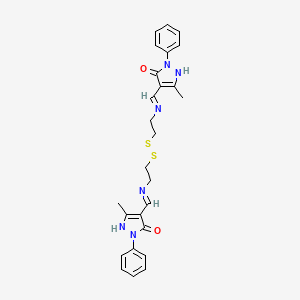
![(3aR,3bS,5aS,6S,8aS,8bR)-6-hydroxy-3a,5a,6-trimethyl-3,3b,4,5,7,8,8a,8b,9,10-decahydroindeno[5,4-e]inden-2-one](/img/structure/B14163536.png)
